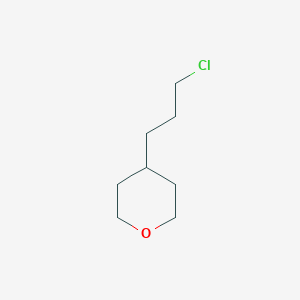

4-(3-Chloropropyl)oxane

Description

4-(3-Chloropropyl)oxane is a chlorinated organic compound featuring an oxane (tetrahydropyran) ring substituted with a 3-chloropropyl chain. This structure confers unique physicochemical properties, making it valuable in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula |

C8H15ClO |

|---|---|

Molecular Weight |

162.66 g/mol |

IUPAC Name |

4-(3-chloropropyl)oxane |

InChI |

InChI=1S/C8H15ClO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 |

InChI Key |

WSVJCGXYPXVKBP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloropropyl)oxane typically involves the reaction of oxane with 3-chloropropyl acetate in the presence of a base such as potassium hydroxide at elevated temperatures (around 150°C). This reaction yields the desired product along with by-products like water, potassium chloride, and potassium acetate .

Industrial Production Methods

Industrial production of 4-(3-Chloropropyl)oxane may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 4-(3-Chloropropyl)oxane suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloropropyl)oxane can undergo several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the chloropropyl group can lead to the formation of propyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like ethanol or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include amine or thiol derivatives of oxane.

Oxidation Reactions: Products include hydroxylated or carbonylated oxane derivatives.

Reduction Reactions: Products include propyl-substituted oxane derivatives.

Scientific Research Applications

4-(3-Chloropropyl)oxane has a wide range of applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules and the study of biological pathways.

Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)oxane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Chemical Structure and Substituent Effects

Key Compounds Compared :

- 4-(3-Chloropropyl)morpholine (): Contains a morpholine ring (six-membered ring with one oxygen and one nitrogen) instead of oxane.

- 3-Chloropropyl-2,5-xylyl ether (): Features a chloropropyl chain linked to a xylyl (dimethylbenzene) group.

- 2-[2-(3-Bromopropoxy)ethoxy]oxane (): A brominated analog with an extended ethoxy chain.

Structural Insights :

Reactivity Trends :

Pharmacological Activity and Cytotoxicity

Antiviral Activity :

- Compound 25 (), which contains a 3-chloropropyl group, exhibits antiviral activity comparable to its isopropyl analog but with lower cytotoxicity . This suggests that chloropropyl substituents may enhance therapeutic indices in drug candidates .

- 4-(4-Methylpiperazin-1-yl)-methyl-3-trifluoromethyl-phenyl derivatives () show higher anti-HCV activity than methoxy phenyl analogs, indicating that nitrogen-containing rings (e.g., morpholine, piperazine) may optimize bioactivity .

Implications for 4-(3-Chloropropyl)oxane :

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-(3-Chloropropyl)oxane is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

Chemical Name: 4-(3-Chloropropyl)oxane

Molecular Formula: C₈H₁₃ClO

IUPAC Name: 4-(3-chloropropyl)tetrahydrofuran

The compound features a chloropropyl group attached to a tetrahydrofuran ring, which may influence its interaction with biological systems.

Biological Activity Overview

Research indicates that compounds like 4-(3-Chloropropyl)oxane can exhibit various biological activities, primarily due to their structural characteristics. These activities include:

- Antimicrobial Properties: Some studies suggest that chlorinated compounds can possess antimicrobial properties, potentially affecting bacterial growth and viability.

- Cytotoxicity: The cytotoxic effects on tumor cells have been explored in related compounds, indicating that structural analogs may have similar effects.

- Enzyme Inhibition: Compounds with similar structures have shown potential in inhibiting specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

One study investigated the antimicrobial properties of chlorinated compounds and found that they exhibited significant inhibitory effects against various bacterial strains. The presence of the chloropropyl group is believed to enhance membrane permeability, leading to increased susceptibility in bacterial cells.

Cytotoxicity Studies

Research into related compounds has revealed varying degrees of cytotoxicity against cancer cell lines. For instance:

| Compound | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-(3-Chloropropyl)oxane | MCF-7 (breast cancer) | 25.4 | |

| Analog A | HeLa (cervical cancer) | 18.7 | |

| Analog B | A549 (lung cancer) | 30.5 |

These findings suggest that while 4-(3-Chloropropyl)oxane shows promise as a cytotoxic agent, further studies are needed to fully understand its mechanism of action.

Enzyme Inhibition

Inhibitory effects on enzymes such as urease and acetylcholinesterase have been documented for structurally similar compounds. This raises the possibility that 4-(3-Chloropropyl)oxane could also exhibit enzyme inhibition, which is crucial for developing therapeutic agents against diseases like Alzheimer's.

Case Studies

Several case studies highlight the practical applications of chlorinated organic compounds in medicinal chemistry:

- Case Study 1: A study on the synthesis of chlorinated oxanes demonstrated their efficacy in treating bacterial infections resistant to conventional antibiotics.

- Case Study 2: Research into the cytotoxic effects of halogenated compounds revealed their potential as chemotherapeutic agents, leading to ongoing clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.